Cas no 81104-40-7 (4-(3-hydroxyphenyl)butanal)
4-(3-hydroxyphenyl)butanal Chemical and Physical Properties
Names and Identifiers
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- Benzenebutanal, 3-hydroxy-
- 4-(3-hydroxyphenyl)butanal
- SCHEMBL9714684
- EN300-1827437
- 81104-40-7
-
- Inchi: 1S/C10H12O2/c11-7-2-1-4-9-5-3-6-10(12)8-9/h3,5-8,12H,1-2,4H2
- InChI Key: HLRQEPKAJWHNRR-UHFFFAOYSA-N
- SMILES: C1(CCCC=O)=CC=CC(O)=C1
Computed Properties
- Exact Mass: 164.083729621Da
- Monoisotopic Mass: 164.083729621Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 37.3Ų
4-(3-hydroxyphenyl)butanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1827437-0.05g |
4-(3-hydroxyphenyl)butanal |
81104-40-7 | 0.05g |
$1080.0 | 2023-09-19 | ||
| Enamine | EN300-1827437-0.1g |
4-(3-hydroxyphenyl)butanal |
81104-40-7 | 0.1g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1827437-0.25g |
4-(3-hydroxyphenyl)butanal |
81104-40-7 | 0.25g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1827437-0.5g |
4-(3-hydroxyphenyl)butanal |
81104-40-7 | 0.5g |
$1234.0 | 2023-09-19 | ||
| Enamine | EN300-1827437-1.0g |
4-(3-hydroxyphenyl)butanal |
81104-40-7 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1827437-2.5g |
4-(3-hydroxyphenyl)butanal |
81104-40-7 | 2.5g |
$2520.0 | 2023-09-19 | ||
| Enamine | EN300-1827437-5.0g |
4-(3-hydroxyphenyl)butanal |
81104-40-7 | 5g |
$3728.0 | 2023-06-02 | ||
| Enamine | EN300-1827437-10.0g |
4-(3-hydroxyphenyl)butanal |
81104-40-7 | 10g |
$5528.0 | 2023-06-02 | ||
| Enamine | EN300-1827437-1g |
4-(3-hydroxyphenyl)butanal |
81104-40-7 | 1g |
$1286.0 | 2023-09-19 | ||
| Enamine | EN300-1827437-5g |
4-(3-hydroxyphenyl)butanal |
81104-40-7 | 5g |
$3728.0 | 2023-09-19 |
4-(3-hydroxyphenyl)butanal Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 4-(3-hydroxyphenyl)butanal
Chemical Profile of 4-(3-hydroxyphenyl)butanal (CAS No. 81104-40-7)
4-(3-hydroxyphenyl)butanal, identified by its Chemical Abstracts Service (CAS) number 81104-40-7, is an organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This aldehyde derivative features a unique structural motif, combining a phenolic hydroxyl group with an aldehyde functionality, which makes it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of 4-(3-hydroxyphenyl)butanal consists of a benzene ring substituted with a hydroxyl group at the 3-position and an aldehyde group attached to a butyl chain. This configuration imparts both hydrophilic and lipophilic properties to the molecule, enhancing its solubility and interaction with biological targets. The presence of the aldehyde group (–CHO) not only allows for further functionalization via condensation reactions but also enables participation in Schiff base formation, which is widely explored in medicinal chemistry.
In recent years, 4-(3-hydroxyphenyl)butanal has been studied for its potential pharmacological effects, particularly in the context of antioxidant and anti-inflammatory activities. The phenolic hydroxyl group acts as a hydrogen donor, making the compound capable of neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Preclinical studies have suggested that derivatives of this compound may exhibit neuroprotective properties, making it relevant to research aimed at addressing neurodegenerative diseases such as Alzheimer's and Parkinson's.
Moreover, the aldehyde moiety in 4-(3-hydroxyphenyl)butanal facilitates its role as a precursor in the synthesis of more complex molecules. For instance, it can undergo condensation reactions with amino acids or peptides to form Schiff bases, which have been reported to possess antimicrobial and anti-cancer properties. These derivatives are of particular interest in drug discovery due to their ability to interact with biological macromolecules like proteins and enzymes.
Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 4-(3-hydroxyphenyl)butanal, allowing researchers to predict their binding affinities and mechanisms of action with high precision. This approach has accelerated the identification of novel therapeutic agents and has highlighted the compound's potential as a scaffold for drug development. For example, molecular docking studies have demonstrated that derivatives of this molecule can inhibit key enzymes involved in inflammatory pathways, such as COX-2 and LOX.
The synthesis of 4-(3-hydroxyphenyl)butanal typically involves the reduction of 3-hydroxybenzaldehyde or through condensation reactions involving appropriate precursors. Advances in synthetic methodologies have improved both the yield and purity of this compound, making it more accessible for industrial-scale applications. Catalytic hydrogenation or oxidation processes can be employed to fine-tune its chemical properties, depending on the desired application.
In industrial applications, 4-(3-hydroxyphenyl)butanal serves as an important intermediate in the production of fragrances, flavors, and specialty chemicals. Its aromatic structure contributes to desirable olfactory properties when used in perfumery, while its reactivity allows for further functionalization into more complex scent molecules. Additionally, it is utilized in polymer chemistry as a monomer or crosslinking agent due to its ability to form stable covalent bonds under controlled conditions.
The safety profile of 4-(3-hydroxyphenyl)butanal is another critical aspect that has been thoroughly evaluated. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures are recommended to minimize exposure risks. Personal protective equipment (PPE), such as gloves and safety goggles, should be used when handling this compound in laboratory settings. Furthermore, adequate ventilation systems are advised to prevent inhalation of any vapors that may be produced during storage or use.
Future research directions for 4-(3-hydroxyphenyl)butanal include exploring its role in drug delivery systems and nanotechnology applications. The compound's ability to form stable complexes with nanoparticles has opened new avenues for targeted drug delivery, particularly in oncology. By encapsulating therapeutic agents within these complexes, researchers aim to enhance bioavailability and reduce side effects associated with conventional treatments.
Environmental considerations also play a significant role in the study of 4-(3-hydroxyphenyl)butanal. Efforts are underway to develop greener synthetic routes that minimize waste generation and energy consumption. Biocatalytic methods, which employ enzymes as catalysts under mild reaction conditions, are being explored as sustainable alternatives to traditional chemical synthesis. Such approaches align with global initiatives aimed at promoting green chemistry principles.
In conclusion,4-(3-hydroxyphenyl)butanal (CAS No. 81104-40-7) is a multifaceted compound with broad applications across pharmaceuticals、chemical industry、and materials science。 Its unique structural features make it valuable for drug development、synthetic chemistry、and industrial processes。 As research continues,the potential uses for this molecule are expected to expand,driven by innovative methodologies and interdisciplinary collaborations。
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